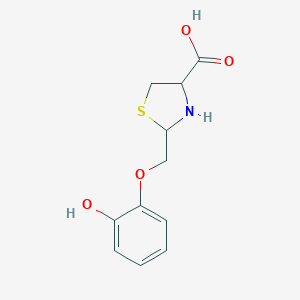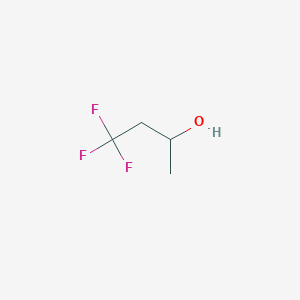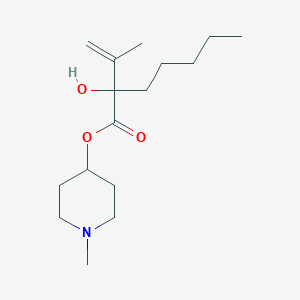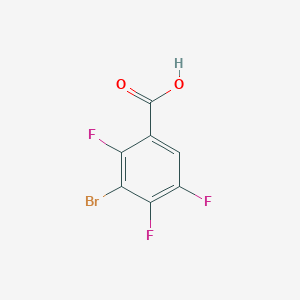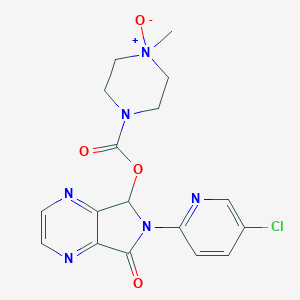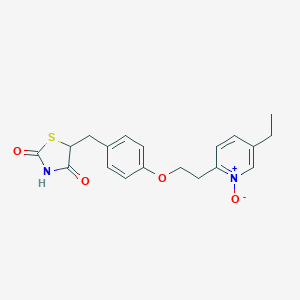
Pioglitazone N-Oxide
概要
説明
Pioglitazone is a thiazolidinedione with antihyperglycemic properties, acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) (Johnson et al., 1996). It's widely used in managing type 2 diabetes mellitus, influencing insulin sensitivity and glucose regulation. The drug's modification to its N-Oxide form could potentially alter its pharmacokinetic and pharmacodynamic properties, though specific studies on this derivative are sparse.
Synthesis Analysis
The synthesis of Pioglitazone and its derivatives involves multiple steps, including Meerwein arylation and Knoevenagel condensation processes (Momose et al., 1991). These methods allow for the introduction of various functional groups, potentially including the N-Oxide moiety, though the specific synthesis route for Pioglitazone N-Oxide isn't directly detailed in available literature.
Molecular Structure Analysis
Pioglitazone's molecular structure is critical for its function as a PPARγ agonist. The presence of the thiazolidinedione nucleus is essential for its activity, with modifications to its structure, such as the addition of an N-Oxide group, potentially affecting its binding affinity and activity at the receptor level. However, detailed molecular analyses focusing on the N-Oxide derivative specifically were not found.
Chemical Reactions and Properties
Pioglitazone's chemical reactivity, including its interactions with nitric oxide synthase and PPARγ pathways, plays a crucial role in its pharmacological effects. For instance, its involvement in nitric oxide-mediated pathways has been highlighted in various studies, indicating its complex interplay with biochemical signaling mechanisms (Dehmer et al., 2004).
Physical Properties Analysis
The physical properties of Pioglitazone, such as solubility and stability, are crucial for its pharmacokinetics. Encapsulation techniques using redox nanoparticles have been explored to improve its solubility and reduce toxic side effects, suggesting potential methods to enhance the delivery and efficacy of Pioglitazone and its derivatives (Thangavel et al., 2016).
科学的研究の応用
3. Treatment of Type 2 Diabetes
- Methods of Application : Pioglitazone is taken orally, often in combination with other antidiabetic medications such as metformin, a sulfonylurea, or insulin .
- Results : Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . These effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values .
4. Psychiatry: Bipolar Disorder and Major Depression
- Results : While some studies have shown promise, the effectiveness of Pioglitazone in these applications is still under investigation .
5. Treatment of Nonalcoholic Steatohepatitis
- Results : While some studies have shown promise, the effectiveness of Pioglitazone in this application is still under investigation .
6. Treatment of Polycystic Ovarian Syndrome
Safety And Hazards
将来の方向性
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM). Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . With appropriate prescription and titration, pioglitazone remains a useful tool in the arsenal of the clinical diabetologist .
特性
IUPAC Name |
5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQAGFCVMHNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443587 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone N-Oxide | |
CAS RN |
145350-09-0 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

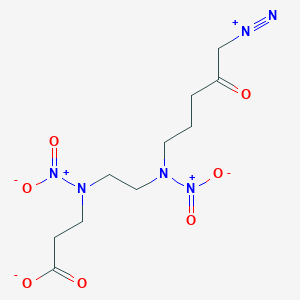
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
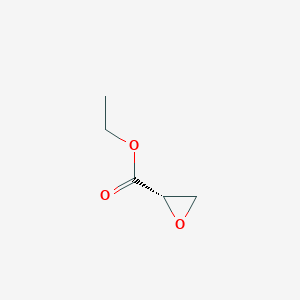


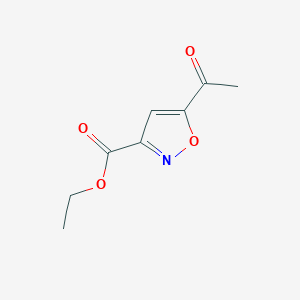
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
